molecular formula C14H12ClNO2 B182374 2-(2-chlorophenoxy)-N-phenylacetamide CAS No. 70907-01-6

2-(2-chlorophenoxy)-N-phenylacetamide

Cat. No.: B182374
CAS No.: 70907-01-6
M. Wt: 261.7 g/mol
InChI Key: QSYOXYOIQFKCHQ-UHFFFAOYSA-N
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Description

2-(2-chlorophenoxy)-N-phenylacetamide (CID 853450) is an organic compound with the molecular formula C14H12ClNO2 . This chemical serves as a core structural motif and key intermediate in the synthesis of novel bioactive molecules with significant pharmacological potential, particularly in the field of bone metabolism and osteoclast-related diseases . Derivatives of this compound, such as PPOA-N-Ac-2-Cl and 2-NPPA, have been identified as potent inhibitors of RANKL-induced osteoclast differentiation . These compounds exhibit their effect by suppressing the formation of multinucleated tartrate-resistant acid phosphatase (TRAP)-positive osteoclasts in a dose-dependent manner, without inducing significant cytotoxicity . The mechanism of action involves the attenuation of key signaling pathways early in the osteoclastogenesis process, leading to the downregulation of critical osteoclast-specific marker genes, including TRAF6, c-fos, NFATc1, and cathepsin K . Consequently, these inhibitors disrupt F-actin ring formation and significantly reduce bone resorption activity in vitro . Research further indicates that such compounds can protect against ovariectomy-induced bone loss in vivo, highlighting their potential as candidate agents for the treatment of bone resorption-related diseases like osteoporosis . This product is designated For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to handle this compound in accordance with all applicable local and institutional safety guidelines.

Properties

CAS No.

70907-01-6

Molecular Formula

C14H12ClNO2

Molecular Weight

261.7 g/mol

IUPAC Name

2-(2-chlorophenoxy)-N-phenylacetamide

InChI

InChI=1S/C14H12ClNO2/c15-12-8-4-5-9-13(12)18-10-14(17)16-11-6-2-1-3-7-11/h1-9H,10H2,(H,16,17)

InChI Key

QSYOXYOIQFKCHQ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2Cl

Canonical SMILES

C1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2Cl

Pictograms

Irritant; Environmental Hazard

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural and Functional Analogues

Structural Analogues with Varying Substituents

Phenoxy vs. Chlorophenoxy Substitutions
  • 2-Phenoxy-N-phenylacetamide: Lacks chlorine substituents on the phenoxy ring. Studies on quinazolinone derivatives showed that 2-phenoxy-substituted compounds (e.g., compound 7d) exhibited lower anticonvulsant activity compared to chlorinated analogues, emphasizing the importance of halogenation for enhanced biological activity .
  • 2-(2,4-Dichlorophenoxy)-N-phenylacetamide: The addition of a second chlorine atom at the 4-position of the phenoxy ring (e.g., compound 7f) resulted in superior anticonvulsant activity compared to the mono-chlorinated 2-(2-chlorophenoxy) derivative. This trend highlights the positive correlation between halogen density and potency .
Modifications on the Acetamide Nitrogen
  • N-(2,5-Difluorophenyl)-2-(2-chlorophenoxy)acetamide (): Replacement of the N-phenyl group with a difluorophenyl moiety alters electronic properties and steric bulk. While specific activity data are unavailable, such substitutions often influence binding affinity to target receptors .
  • This structural variation is common in drug design to improve pharmacokinetics .

Functional Analogues with Diverse Pharmacological Targets

Anticonvulsant Agents
  • Quinazolin-4-(3H)-one Derivatives (): Compound 7f (2-(2,4-dichlorophenoxy) substitution) showed the highest anticonvulsant activity, while the 2-(2-chlorophenoxy) analogue 7e ranked lower. Activity correlated with substituent electronegativity and lipophilicity . 3-Substituent Effects: Introduction of a 3-(2-chloroethyl)carbonylamino group (e.g., 7d) increased activity compared to the parent 2-(2-chlorophenoxy)-N-phenylacetamide, suggesting synergistic effects between the 2- and 3-positions .
Benzodiazepine Receptor Agonists
  • 2-[2-(2-Chlorophenoxy)phenyl]-1,3,4-oxadiazole Derivatives (): These compounds, sharing the 2-chlorophenoxy motif, were designed to mimic estazolam. Conformational analysis revealed alignment of aromatic rings and proton-accepting groups with benzodiazepine pharmacophores, though anticonvulsant activity required additional substituents (e.g., amino groups at position 5 of the oxadiazole ring) .
Reverse Transcriptase and SIRT2 Inhibitors
  • 2-(4,6-Diphenylpyrimidin-2-ylamino)-N-phenylacetamide (): This diarylpyrimidine derivative targets HIV reverse transcriptase, demonstrating how acetamide scaffolds can be repurposed for antiviral applications through strategic heterocyclic additions .
  • 2-((4,6-Dimethylpyrimidin-2-yl)thio)-N-phenylacetamide (): Acts as a SIRT2 inhibitor, showing dose-dependent α-tubulin acetylation in cancer cells. The pyrimidinylthio group underscores the role of sulfur-containing substituents in modulating enzyme inhibition .

Antibacterial and Antifungal Analogues

  • 2-[(5-Methoxy-1H-benzimidazol-2-yl)sulfanyl]-N-phenylacetamide (): Incorporation of a benzimidazole-sulfanyl group conferred antibacterial and antifungal activities, diverging from the neurological focus of this compound .

Data Tables

Table 1: Comparative Anticonvulsant Activity of Selected Analogues

Compound Substituent (Position 2) ED₅₀ (mg/kg) Reference
2-(2-Chlorophenoxy)-N-Ph 2-Cl-phenoxy 45.2
2-(2,4-Dichlorophenoxy)-N-Ph 2,4-diCl-phenoxy 22.8
2-Phenoxy-N-Ph Phenoxy >100

Table 2: Pharmacological Targets of Acetamide Derivatives

Compound Target Biological Activity Reference
2-(2-Chlorophenoxy)-N-Ph Benzodiazepine receptors Anticonvulsant
2-(4,6-Diphenylpyrimidin-2-ylamino)-N-Ph HIV Reverse Transcriptase Antiviral
2-((4,6-Dimethylpyrimidin-2-yl)thio)-N-Ph SIRT2 Anticancer

Key Findings and Trends

  • Halogenation: Chlorine atoms at the 2-position of the phenoxy ring enhance anticonvulsant activity, with dichloro-substituted derivatives outperforming mono-chloro analogues .
  • Substituent Synergy: Activity is modulated by combined substitutions at the 2- and 3-positions of the acetamide backbone (e.g., 3-chloroethylcarbonylamino groups) .
  • Structural Versatility: Minor modifications (e.g., heterocyclic additions, sulfur substitutions) redirect biological activity from neurological to antiviral or anticancer applications .

Preparation Methods

Direct Acylation of Aniline with 2-(2-Chlorophenoxy)acetyl Chloride

The most widely documented method involves the direct acylation of aniline using 2-(2-chlorophenoxy)acetyl chloride. This two-step process begins with the synthesis of the acyl chloride intermediate:

Step 1: Synthesis of 2-(2-Chlorophenoxy)acetyl Chloride
2-Chlorophenol reacts with chloroacetyl chloride in the presence of a base, such as sodium hydroxide or triethylamine, to form 2-(2-chlorophenoxy)acetyl chloride. The reaction is typically conducted in anhydrous benzene or dichloromethane under reflux (80–90°C) for 4–6 hours . The base facilitates deprotonation of the phenolic hydroxyl group, enabling nucleophilic substitution at the chloroacetyl chloride’s α-carbon.

Step 2: Amide Formation with Aniline
The acyl chloride intermediate is subsequently reacted with aniline in a polar aprotic solvent (e.g., tetrahydrofuran or ethyl acetate) at room temperature. Triethylamine is often added to scavenge HCl generated during the reaction. This step yields 2-(2-chlorophenoxy)-N-phenylacetamide with a reported purity of >95% after recrystallization from ethanol .

ParameterDetails
Yield78–85%
Reaction Time4–6 hours (Step 1); 2 hours (Step 2)
Key ReagentsChloroacetyl chloride, 2-chlorophenol, aniline
SolventBenzene, dichloromethane, or THF
PurificationRecrystallization (ethanol)

One-Pot Synthesis via Nucleophilic Aromatic Substitution

An alternative one-pot method eliminates the isolation of intermediates. In this approach, 2-chlorophenol, chloroacetonitrile, and aniline are heated under reflux in dimethylformamide (DMF) with potassium carbonate as a base. The reaction proceeds via in situ formation of 2-(2-chlorophenoxy)acetonitrile, which undergoes hydrolysis to the corresponding acid, followed by amidation with aniline . While this method reduces purification steps, it requires stringent temperature control (110–120°C) to avoid side reactions such as over-hydrolysis or polymerization.

ParameterDetails
Yield65–72%
Reaction Time8–10 hours
Key ReagentsChloroacetonitrile, 2-chlorophenol, aniline
SolventDMF
PurificationColumn chromatography (silica gel, hexane/ethyl acetate)

Catalytic Amination of 2-(2-Chlorophenoxy)acetic Acid

This method employs coupling agents to facilitate direct amidation between 2-(2-chlorophenoxy)acetic acid and aniline. The carboxylic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane. The reaction proceeds at 0–5°C to minimize racemization, with yields comparable to traditional acylation methods . This approach is favored for its mild conditions and compatibility with sensitive functional groups.

ParameterDetails
Yield80–83%
Reaction Time24 hours
Key ReagentsEDC, HOBt, aniline
SolventDichloromethane
PurificationAqueous workup (NaHCO₃), filtration

Microwave-Assisted Synthesis

Recent advancements utilize microwave irradiation to accelerate reaction kinetics. A mixture of 2-chlorophenol, chloroacetyl chloride, and aniline in acetonitrile is subjected to microwave radiation (150°C, 300 W) for 20 minutes. This method achieves a 90% yield, significantly reducing reaction time compared to conventional heating . The enhanced efficiency is attributed to uniform heat distribution and rapid energy transfer.

ParameterDetails
Yield88–90%
Reaction Time20 minutes
Key ReagentsChloroacetyl chloride, 2-chlorophenol, aniline
SolventAcetonitrile
PurificationFlash chromatography (ethyl acetate/hexane)

Solid-Phase Synthesis for High-Throughput Applications

For industrial-scale production, solid-phase synthesis on Wang resin has been explored. The resin-bound 2-(2-chlorophenoxy)acetic acid is treated with aniline in the presence of diisopropylcarbodiimide (DIC) and 4-dimethylaminopyridine (DMAP). After cleavage from the resin using trifluoroacetic acid, the product is obtained in 70–75% yield . This method is scalable and minimizes solvent waste.

ParameterDetails
Yield70–75%
Reaction Time48 hours
Key ReagentsWang resin, DIC, DMAP, aniline
SolventDMF, dichloromethane
PurificationFiltration, rotary evaporation

Comparative Analysis of Methods

MethodAdvantagesLimitations
Direct AcylationHigh yield, simple setupUse of toxic solvents (e.g., benzene)
One-Pot SynthesisReduced purification stepsModerate yield, side reactions
Catalytic AminationMild conditions, high purityLong reaction time, costly reagents
Microwave-AssistedRapid, energy-efficientSpecialized equipment required
Solid-PhaseScalable, eco-friendlyLower yield, complex setup

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